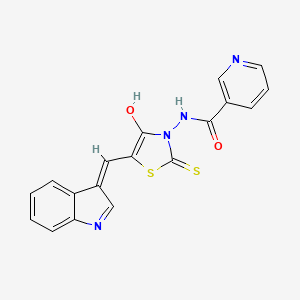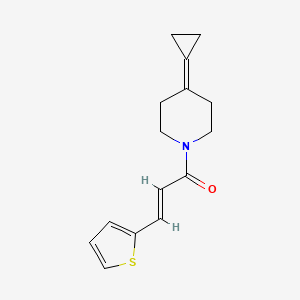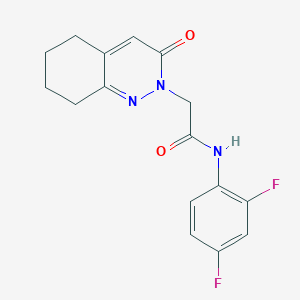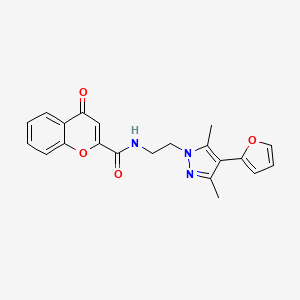
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PIPAC, and it is a small molecule inhibitor that targets the protein kinase activity of the oncogenic fusion protein ETV1.
科学的研究の応用
Synthesis and Microbial Studies
Research involving similar compounds to "2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride" includes the synthesis of new pyridine derivatives with potential antibacterial and antifungal activities. Patel and Agravat (2007) synthesized compounds by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to yield amide derivatives, which were screened for their antimicrobial properties (Patel & Agravat, 2007).
Clinical Candidate for Disease Treatment
Shibuya et al. (2018) discovered a compound structurally related to "this compound," named K-604, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This compound showed high selectivity and improved aqueous solubility, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Effects on Memory Ability
Li Ming-zhu (2008) synthesized a compound related to "this compound" and studied its effects on memory ability in mice. This research indicates the potential of such compounds in enhancing cognitive functions (Li Ming-zhu, 2008).
Alzheimer's Disease Treatment
Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of compounds with potent acetylcholinesterase inhibitory activity and the ability to inhibit amyloid β aggregation, highlighting their potential in Alzheimer's disease treatment (Umar et al., 2019).
Antimicrobial and Anticancer Activities
Research on compounds with structural similarities to "this compound" also includes the synthesis of new pyrimidinone and oxazinone derivatives with antimicrobial properties. Hossan et al. (2012) synthesized a series of such compounds, demonstrating their potential as antibacterial and antifungal agents (Hossan et al., 2012).
特性
IUPAC Name |
2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-pyridin-3-ylacetamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2.3ClH/c1-12(19)10-17-5-7-18(8-6-17)11-14(20)16-13-3-2-4-15-9-13;;;/h2-4,9,12,19H,5-8,10-11H2,1H3,(H,16,20);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRJARMRHZECDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(=O)NC2=CN=CC=C2)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889123.png)
![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)





![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2889139.png)
![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)


![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)
